physicochemical properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine
physicochemical properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The effectiveness, safety, and overall therapeutic potential of a drug candidate are fundamentally governed by its physical and chemical characteristics.[1][2] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This document synthesizes available data, presents established experimental protocols for property determination, and offers insights into the causal relationships between these properties and their implications in a drug development context. The intended audience includes researchers, medicinal chemists, and pharmaceutical scientists engaged in the design and optimization of novel therapeutic agents.
Introduction to 4-(1H-Imidazol-4-yl)-2-methylpyridine
4-(1H-Imidazol-4-yl)-2-methylpyridine is a bi-heterocyclic molecule featuring a 2-methylpyridine ring linked at its 4-position to the 4-position of an imidazole ring. This structural arrangement confers distinct chemical characteristics that are critical for its behavior in biological systems.
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is weakly basic and can act as a hydrogen bond acceptor. The attached methyl group at the 2-position (alpha to the nitrogen) is an electron-donating group, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[5]
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Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. It is an amphiprotic species, meaning it can act as both a weak acid and a weak base. The pyrrole-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (-N=) is basic. Imidazole is a common motif in biologically active molecules and natural products.[6]
The interplay of these two rings, specifically their basicity, aromaticity, and hydrogen bonding potential, defines the molecule's physicochemical landscape and its potential for interaction with biological targets. Understanding these properties is a foundational step in rational drug design.[4]
Chemical Structure and Identity
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IUPAC Name: 4-(1H-imidazol-4-yl)-2-methylpyridine
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Molecular Formula: C₉H₉N₃
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Molecular Weight: 159.19 g/mol
Core Physicochemical Properties
The key physicochemical parameters for 4-(1H-Imidazol-4-yl)-2-methylpyridine are summarized below. Due to the limited availability of direct experimental data for this specific isomer, some values are predicted or estimated based on structurally similar compounds.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| Molecular Weight | 159.19 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. |
| Aqueous Solubility | Low (predicted) | Affects dissolution rate and bioavailability. Can be improved by salt formation. |
| pKa (Pyridine N) | ~6.0 - 6.5 (estimated) | Determines ionization state at physiological pH (7.4), impacting solubility and membrane permeability. |
| pKa (Imidazole N) | ~7.0 (basic), ~14.5 (acidic) (estimated) | Contributes to overall charge and hydrogen bonding capacity. |
| LogP (o/w) | 1.0 - 1.5 (predicted) | Measures lipophilicity; a balanced value is crucial for membrane permeation without excessive non-specific binding. |
| Melting Point | Not available | Important for solid-state characterization and formulation development. |
| Boiling Point | >350 °C (predicted for isomers)[8][9] | Indicates low volatility. |
| H-Bond Donors | 1 (Imidazole N-H) | Influences solubility and target binding interactions. |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) | Influences solubility and target binding interactions. |
Solubility
The aqueous solubility of a compound is a critical factor influencing its absorption from the gastrointestinal tract.[2] 4-(1H-Imidazol-4-yl)-2-methylpyridine, with its two aromatic heterocyclic rings, is predicted to have low intrinsic solubility in neutral aqueous media. However, due to the presence of two basic nitrogen centers (one on the pyridine ring and one on the imidazole ring), its solubility is expected to increase significantly in acidic environments (e.g., the stomach) due to the formation of soluble hydrochloride salts.
Acidity and Basicity (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms. This is arguably one of the most important properties as it dictates the charge of the molecule in different physiological compartments, which in turn governs solubility, permeability, and target binding.[10]
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Pyridine Nitrogen: The pyridine nitrogen is basic. For comparison, the pKa of the conjugate acid of 2-methylpyridine is approximately 5.94.[5][11] The electron-withdrawing effect of the attached imidazole ring would be expected to slightly decrease this basicity, while the methyl group is weakly electron-donating. A reasonable estimate for the pKa of the pyridinium ion is in the range of 6.0-6.5. This means that at physiological pH (7.4), a significant portion of the pyridine nitrogen will be in its neutral, unprotonated form.
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Imidazole Nitrogen: The pyridine-type nitrogen in the imidazole ring is also basic, with a typical pKa around 7.0. The pyrrole-type nitrogen is very weakly acidic, with a pKa around 14.5, and is not relevant under physiological conditions.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (P), or its logarithmic form (LogP), is the standard measure of a molecule's lipophilicity.[12] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism and toxicity.[3] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. Based on its structure, which combines polar heterocyclic rings with a nonpolar methyl group, 4-(1H-Imidazol-4-yl)-2-methylpyridine is predicted to have a moderately positive LogP, indicating a favorable balance between hydrophilicity and lipophilicity for passive diffusion across cell membranes.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for regulatory submissions.[13]
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[14] Its trustworthiness is derived from ensuring that a true equilibrium is reached between the dissolved and solid states of the compound.
Objective: To determine the equilibrium solubility of 4-(1H-Imidazol-4-yl)-2-methylpyridine in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).
Methodology:
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Preparation: Prepare a buffer solution of the desired pH (e.g., pH 7.4 PBS).
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Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
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Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours). Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., when solubility measurements at consecutive time points become constant).[14]
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Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material that does not bind the compound, e.g., PTFE).
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Quantification: Accurately dilute a known volume of the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Measurement
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise and common method for pKa determination.[15][16] It relies on monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Objective: To determine the pKa values of the basic nitrogen centers in 4-(1H-Imidazol-4-yl)-2-methylpyridine.
Methodology:
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System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water-methanol) may be required. The final concentration should be around 1-10 mM.
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Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.
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Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an auto-burette.
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These points can be identified from the inflection points on the first derivative plot (dpH/dV vs. V).
The Interplay of Physicochemical Properties and Drug-Like Behavior
The individual physicochemical properties do not act in isolation; their interplay governs the overall ADMET profile of a drug candidate. A successful drug must navigate a complex series of biological barriers and environments, and its properties must be finely tuned to do so.[2]
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Absorption: For oral drugs, a compound must first dissolve (governed by solubility ) and then pass through the gut wall (governed by a balance of solubility and LogP ). The charge state (pKa ) at the pH of the gut lumen is critical.
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Distribution: Once in the bloodstream, the drug's tendency to leave the circulation and enter tissues is influenced by LogP and its binding to plasma proteins. Highly lipophilic drugs may accumulate in fatty tissues.
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Metabolism & Excretion: Lipophilicity (LogP ) is a major driver for metabolism by cytochrome P450 enzymes. Hydrophilic compounds are more readily excreted by the kidneys.
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Target Engagement: The ability of a drug to bind to its target receptor often involves specific hydrogen bonds (related to H-bond donors/acceptors) and can be highly dependent on the drug's ionization state (pKa ).
Impact of Physicochemical Properties on Drug Development Phases
Conclusion
4-(1H-Imidazol-4-yl)-2-methylpyridine possesses a structural framework that suggests promising "drug-like" characteristics. Its molecular weight is low, and its predicted lipophilicity falls within a favorable range for membrane permeability. The presence of multiple basic centers, defined by their respective pKa values, is a dominant feature, strongly influencing the compound's solubility and charge state under varying physiological pH conditions. While direct experimental data is sparse, this guide provides a robust framework based on chemical principles and established analytical protocols for its characterization. A thorough experimental determination of its solubility, pKa, and LogP is a critical next step for any research program aiming to develop this or related scaffolds into viable therapeutic agents.
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